molecular formula C18H21N3O5 B2402682 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide CAS No. 1903413-76-2

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2402682
CAS No.: 1903413-76-2
M. Wt: 359.382
InChI Key: DHEKKTJBLHOCMF-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a hydroxypropyl group, and a dioxopiperazine ring. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, and antiviral properties .

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Benzofuran compounds, a key structural component of this molecule, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran derivatives have been found to inhibit the growth of cancer cells . The specific interactions between this compound and its targets would likely depend on the chemical structure of the compound and the nature of the target.

Biochemical Pathways

For example, they have been shown to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect pathways related to cell growth, immune response, oxidative stress, and viral replication.

Pharmacokinetics

The bioavailability of a compound is influenced by factors such as its solubility, stability, and the presence of functional groups that can interact with biological membranes

Result of Action

Given the biological activities associated with benzofuran derivatives, it is possible that this compound could have effects such as inhibiting cell growth, modulating immune response, reducing oxidative stress, or inhibiting viral replication .

Safety and Hazards

The safety and hazards associated with benzofuran derivatives can also vary widely depending on their specific structures. Some benzofuran derivatives are not considered hazardous .

Future Directions

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of this series of compounds and their potential applications as drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps, starting with the formation of the benzofuran ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the dioxopiperazine ring is formed through a cyclization reaction involving appropriate amine and carboxylic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as microwave-assisted synthesis and transition-metal catalysis can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides .

Major Products

Major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and substituted benzofuran compounds .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-20-8-9-21(16(23)15(20)22)17(24)19-11-18(2,25)14-10-12-6-4-5-7-13(12)26-14/h4-7,10,25H,3,8-9,11H2,1-2H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEKKTJBLHOCMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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